NEO2734

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de EP31670 implica la preparación de una solución madre disolviendo el compuesto en dimetilsulfóxido (DMSO). La concentración de la solución madre es típicamente de 40 mg/mL. Para la producción industrial, el compuesto se prepara en cantidades a granel y se almacena en condiciones específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

EP31670 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

NEO2734 is a dual inhibitor of bromodomain and extraterminal domain (BET) proteins and histone acetyltransferases (HAT), specifically targeting CBP/p300 . It has shown preclinical activity against several types of cancer, including leukemia, lymphoma, prostate cancer, and NUT midline carcinoma .

Colorectal Cancer (CRC)

This compound has demonstrated potential in suppressing colorectal cancer (CRC) cells by upregulating PUMA and DR5 to induce cell death .

Methods: The activity and mechanisms of this compound were investigated in CRC cell lines and mouse xenografts. Cell viability was assessed using MTS, flow cytometry, and microscopy. qPCR, Western blotting, and immunofluorescent staining were used to assess mechanisms of action .

Results:

- This compound more potently suppresses CRC cell growth than first-generation BET inhibitors, regardless of common CRC driver mutations .

- This compound induces CRC cell apoptosis via both intrinsic and extrinsic apoptosis pathways . It increases p53 expression and subsequently increased expression of PUMA, which is a critical mechanism for activating intrinsic apoptosis .

- Inhibition of either the intrinsic or extrinsic branches of apoptosis partially rescues CRC cells from this compound treatment, while dual inhibition of both branches more strongly rescues CRC cells .

- This compound monotherapy suppresses tumor growth in CRC xenografts by inducing apoptosis .

- This compound was able to inhibit growth of all CRC cell lines tested, but was much less active against the normal colon cell line NCM356 .

- SPOP-mutant CRC cell lines, NCI-H508 and SNU-407, were particularly sensitive to this compound .

- This compound was more potent against CRC cells than combined treatment with separate BET and HAT inhibitor drugs .

Acute Myeloid Leukemia (AML)

This compound is effective against acute myeloid leukemia (AML) .

Key points:

- This compound efficiently reduced the viability of AML cell lines and primary AML cells by inducing apoptosis .

- This compound eliminated leukemic stem/progenitor cells from AML patient samples .

- This compound increased the effectiveness of combination chemotherapy treatment in an in vivo AML patient-derived mouse model .

- This compound binds with high affinity to the BRD domains of both BET and CBP/p300, and its affinity for BET proteins was higher than the single BETi molibresib .

Prostate Cancer

This compound is active in both hotspot mutant (F133V) and non‐hotspot mutant (Q165P) prostate cancer (PCa) cells in vitro and in vivo .

Key points:

- This compound efficiently inhibited SPOP-mutated PCa cell growth in cell culture, organoid, PDX, and mouse xenograft models .

NUT Midline Carcinoma

This compound is superior to lead clinical BET inhibitor or chemotherapy in repressing tumor growth and prolonging survival in preclinical models of NMC .

Key points:

- This compound provided greater growth inhibition, with tumor regression and significant survival benefit seen in two of three models, compared with a lead clinical BET inhibitor or “standard” chemotherapy .

Cellular Thermal Shift Assay (CETSA)

This compound's binding to endogenous BRD4 and p300/CBP can be analyzed by CETSA .

Method: Cells are treated with this compound or a control, lysed, and heated on a thermal cycler. Supernatants are then analyzed by western blotting .

Cell Cycle Analysis

This compound's impact on the cell cycle can be studied using flow cytometry .

Method: HCT116 cells are treated with this compound, fixed, and stained with propidium iodide and RNAse A, then analyzed by flow cytometry .

Tumor Growth Monitoring

This compound's effect on tumor growth can be monitored in vivo using mouse xenograft models .

Mecanismo De Acción

EP31670 ejerce sus efectos al dirigirse y unirse a los dominios bromodominio de las proteínas BET y a los parálogos de la acetiltransferasa de histonas CBP y p300. Esta interacción evita la unión de las proteínas BET a las histonas acetiladas, interrumpiendo la remodelación de la cromatina y suprimiendo la expresión de ciertos oncogenes. Además, inhibe la coactivación del receptor de andrógenos por CBP y p300, lo que puede inhibir la proliferación de células tumorales en las células tumorales positivas para el receptor de andrógenos .

Comparación Con Compuestos Similares

EP31670 es único debido a su doble inhibición tanto de las proteínas BET como de las proteínas CBP/p300. Los compuestos similares incluyen:

JQ1: Un inhibidor selectivo del dominio bromodominio BET.

I-BET762: Otro inhibidor selectivo del dominio bromodominio BET.

C646: Un inhibidor selectivo de la acetiltransferasa de histonas p300/CBP.

En comparación con estos compuestos, EP31670 ofrece la ventaja de dirigirse tanto a las proteínas BET como a las proteínas CBP/p300, lo que podría proporcionar un enfoque más integral para el tratamiento del cáncer .

Actividad Biológica

NEO2734 is a novel small molecule that functions as a dual inhibitor targeting bromodomain and extra-terminal (BET) proteins and the histone acetyltransferases CBP/p300. This compound has shown significant promise in preclinical studies for various cancer types, particularly hematologic malignancies and solid tumors. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, efficacy in different cancer models, and relevant case studies.

This compound inhibits the function of BET proteins (BRD2, BRD3, BRD4) and CBP/p300, which are crucial for regulating gene expression through histone acetylation. The compound demonstrates high binding affinity with Kd values in the nanomolar range, specifically 19 nM for CBP and 31 nM for EP300, indicating its potent inhibitory effects on these targets .

This dual inhibition leads to:

- Decreased acetylation : this compound reduces H3K27Ac levels specifically within transcriptional megadomains associated with BRD4-NUT fusion proteins, which are prevalent in certain aggressive tumors like NUT midline carcinoma (NMC) .

- Transcriptional modulation : The compound alters genome-wide transcription profiles, impacting oncogenes such as MYC .

In Vitro Studies

This compound has been tested across a wide array of cancer cell lines. The results indicate substantial antiproliferative effects, particularly in hematologic cancers:

| Cancer Type | Median IC50 (nM) | Response Rate |

|---|---|---|

| Acute Myeloid Leukemia | 27 - 125 | High |

| Prostate Cancer | 460 | Moderate |

| Lymphomas | 300 | High |

The compound exhibited significantly greater antiproliferative activity compared to other BET inhibitors like molibresib .

In Vivo Studies

In animal models, this compound demonstrated notable tumor growth inhibition. For example:

- In xenograft models of lymphoma and prostate cancer, treatment with this compound resulted in tumor regression and improved survival rates .

- In acute myeloid leukemia models, this compound effectively eradicated leukemic blasts and progenitor cells .

Case Studies

- NUT Midline Carcinoma (NMC) :

- Prostate Cancer :

- Colorectal Cancer :

Propiedades

IUPAC Name |

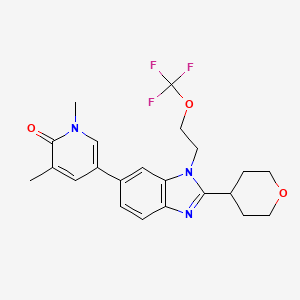

1,3-dimethyl-5-[2-(oxan-4-yl)-3-[2-(trifluoromethoxy)ethyl]benzimidazol-5-yl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O3/c1-14-11-17(13-27(2)21(14)29)16-3-4-18-19(12-16)28(7-10-31-22(23,24)25)20(26-18)15-5-8-30-9-6-15/h3-4,11-13,15H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWWFNXRLAAREN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N3CCOC(F)(F)F)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.